![molecular formula C16H14ClNO2S2 B2926141 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide CAS No. 2034516-46-4](/img/structure/B2926141.png)

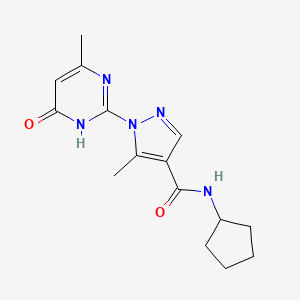

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide” is a compound that is related to a class of compounds known as benzo[b]thiophene-based compounds . These compounds have been studied for their photophysical properties and have been found to have potential applications in areas such as organic light-emitting diodes .

Synthesis Analysis

The synthesis of similar benzo[b]thiophene-based compounds involves various chemical reactions. For instance, one method involves the use of multinuclear NMR spectroscopy and elemental analysis . Another method involves evaporation of the solvent under reduced pressure, followed by purification by column chromatography .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using methods such as single-crystal X-ray diffraction . These studies have revealed important features of these compounds, such as the planarity of the aryl groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, one study found that the substitution of N or S in ancillary ligand can lead to a marked bathochromic shift of absorption and emission wavelengths .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using methods such as UV-vis absorption spectroscopy, photoluminescence spectroscopy, cyclic voltammetry, and DFT calculations . These studies have provided insights into the properties of these compounds, such as their absorption and emission wavelengths .Aplicaciones Científicas De Investigación

Chemoselective N-benzoylation in Biological Interest Compounds

The compound N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide, due to its structural characteristics, plays a role in chemoselective N-benzoylation reactions. Singh, Lakhan, and Singh (2017) have reported the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to products like N-(2-hydroxyphenyl)benzamides. These compounds have biological interest, as demonstrated by their chemical properties and spectral data. This indicates potential in biological and pharmaceutical applications (Singh, Lakhan, & Singh, 2017).

Reactivity in Heterocyclic Synthesis

Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity with various nitrogen nucleophiles. This research illustrates the compound's versatility in synthesizing a range of derivatives like pyrazole, isoxazole, pyrimidine, and others, highlighting its importance in heterocyclic chemistry and potential pharmaceutical applications (Mohareb et al., 2004).

Potential in Anti-inflammatory Research

A study by Moloney (2000) demonstrated the synthesis of 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, based on the anti-inflammatory activity of structurally related molecules. This suggests that derivatives of this compound could be explored for their potential anti-inflammatory properties (Moloney, 2000).

Synthesis and Characterization in Antimicrobial Studies

Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized thiophene-2-carboxamides, including derivatives of the compound , and conducted antimicrobial evaluation and docking studies. This research underlines its potential in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Mecanismo De Acción

While the exact mechanism of action of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide” is not clear from the available information, similar compounds have been found to exhibit photoluminescence emissions due to intramolecular charge transfer (ICT) transitions between the aryl and o-carborane moieties .

Safety and Hazards

Direcciones Futuras

The future directions for the study of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide” and similar compounds could involve further investigation of their photophysical properties and potential applications. For instance, one study suggested that the planarities of the aryl groups appended to the o-carborane could decisively affect the efficiency of radiative decay based on ICT involving the o-carborane .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2S2/c1-16(20,9-18-15(19)12-6-7-14(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,20H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZIADSPJJCMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2926058.png)

![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926059.png)

![[2-(1-adamantylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2926060.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2926062.png)

![N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2926065.png)

![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2926075.png)

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)